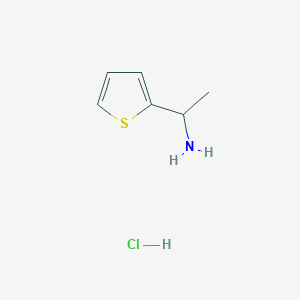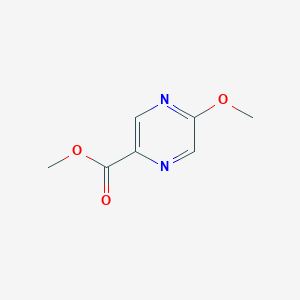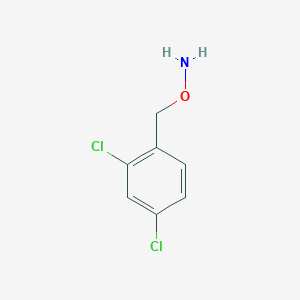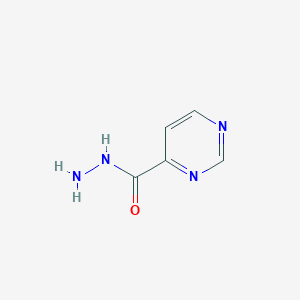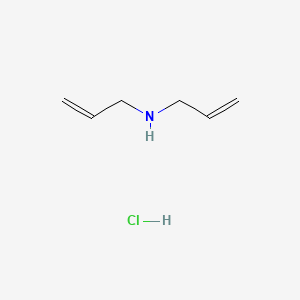
二烯丙胺盐酸盐
描述
Diallylamine hydrochloride is a chemical compound that has been studied for its potential in various polymerization reactions. It is known to form water-soluble copolymers with sulfur dioxide, which are synthesized using radical initiators in solvents such as dimethylsulfoxide, dimethylformamide, or methanol . The structure and properties of these copolymers have been investigated, indicating their potential utility in various applications.
Synthesis Analysis
The synthesis of diallylamine hydrochloride-based polymers involves several innovative approaches. For instance, N,N-diallylglycidylamine (DAGA), a monomer derived from diallylamine, has been synthesized using epichlorohydrin and N,N-diallylamine in a one-step procedure. This monomer has been used for anionic ring-opening polymerization to create copolymers with poly(ethylene glycol), resulting in well-defined materials with low polydispersities . Additionally, diallylamine has been used to synthesize complex compounds with platinum, where it forms a ring with the metal through the nitrogen of the NH group and the double bond .
Molecular Structure Analysis
The molecular structure of diallylamine hydrochloride and its derivatives has been a subject of interest in several studies. For example, the crystal structure of copper(I) chloride π-complexes with diallylamine has been determined, revealing the formation of armchair-shaped cycles Cu4Cl4 connected by tridentate diallylamine molecules . Furthermore, in the solid state, diallylamine forms supramolecular helices held together by hydrogen bonding, with a helical structure resulting from competing length scales of hydrogen bonding and Van-der-Waals interactions .
Chemical Reactions Analysis
Diallylamine hydrochloride participates in various chemical reactions, including cyclopolymerization with sulfur dioxide and cyclo-copolymerization with adenine derivatives . The compound has also been involved in the formation of trianions and tetranions through successive treatment with alkyllithium reagents, which react with different electrophiles to yield various products . Additionally, electron spin resonance studies have shown that diallylamines react with free radicals to form five-membered ring radicals as the major species .
Physical and Chemical Properties Analysis
The physical and chemical properties of diallylamine hydrochloride and its polymers have been extensively studied. The copolymers exhibit interesting properties such as photochromism in solution and thin solid films, with reversible changes in viscosity upon UV irradiation . The thermal behavior of these polymers has also been characterized, with some demonstrating stability up to 226 °C . The copolymerization of diallylamine hydrochloride with sulfur dioxide results in water-soluble polysulfones, whose structure has been confirmed by IR spectra and elementary analysis .
科学研究应用
两亲聚合物
- 合成和表征:二烯丙胺与马来酸共聚时,产生两亲性两性电解质,在酸性或碱性形式中能很好地溶解。此特性被用于制造具有特定溶解性特征的聚合物 (Rullens、Devillers 和 Laschewsky,2004 年)。
药物载体
- 环聚合用于药物递送:聚二烯丙胺已通过自由基环聚合制备并改性为新的药物载体。这些环聚物在控制药物释放方面显示出潜力,从而提高了药物的治疗效果 (Kadem,2015 年)。
pH 响应聚合物
- 阳离子聚电解质的产生:二烯丙胺及其衍生物的环聚合可以产生具有 pH 响应特性的阳离子聚电解质。这些聚合物可有效防止硫酸钙等物质沉淀,在水处理和结垢抑制中具有应用 (Jamiu、Al-Muallem 和 Ali,2015 年)。
纺织应用
- 无甲醛固色剂:二烯丙胺已用于合成棉活性染色用新型无甲醛固色剂。该固色剂显示出良好的色牢度,代表了纺织加工的更安全替代品 (Liu,2015 年)。
光致变色聚合物
- 光致变色应用的合成:涉及二烯丙胺的环聚合可以产生具有光致变色特性的聚合物。这些聚合物在紫外线照射下会改变粘度,在智能材料和涂料中具有潜在用途 (Kim、Park、Yoon、Keum 和 Koh,2005 年)。
环境修复
- 重金属和染料去除:由二烯丙胺合成的交联聚合物已显示出从水中去除有毒金属和有机污染物的效果。这些聚合物在捕获 Hg(II) 离子和亚甲蓝方面特别有效,表明它们在环境清理工作中的潜力 (Saleh、Rachman 和 Ali,2017 年)。
安全和危害
未来方向
属性
IUPAC Name |
N-prop-2-enylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNOBXVHZYGUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-69-4 | |
| Record name | Poly(diallylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50334807 | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallylamine hydrochloride | |
CAS RN |
6147-66-6 | |
| Record name | Diallylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6954CKA5LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

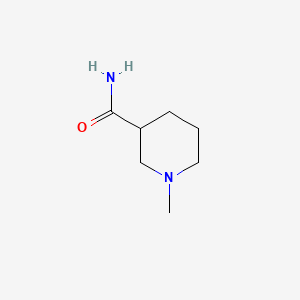


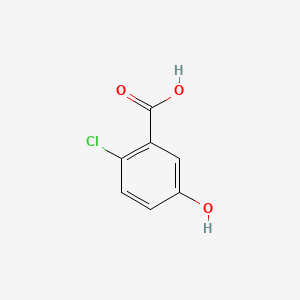
![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)

